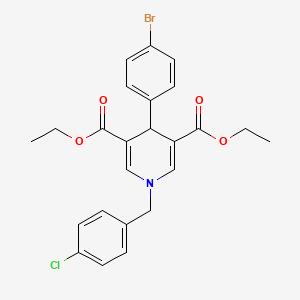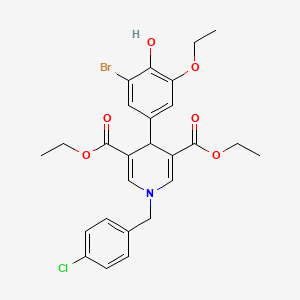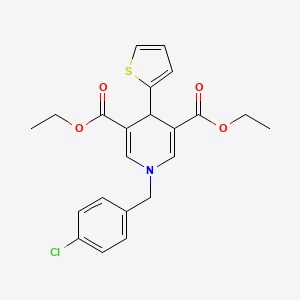
diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP323, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyridinecarboxylates and has been shown to have an effect on certain biological processes.
作用機序
The mechanism of action of diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in inflammation and neurodegeneration. Specifically, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate may reduce inflammation and improve clinical symptoms in diseases such as IBD.
diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of the enzyme beta-secretase 1 (BACE1), which is involved in the production of beta-amyloid plaques in the brain. By inhibiting BACE1, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate may reduce the accumulation of beta-amyloid plaques and improve cognitive function in diseases such as Alzheimer's disease.
Biochemical and Physiological Effects
diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have antioxidant properties. It has also been shown to reduce the levels of certain cytokines, which are involved in the regulation of inflammation.
実験室実験の利点と制限
Diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using established methods. It has also been shown to have potent anti-inflammatory and neuroprotective effects in animal models, making it a promising candidate for further research.
However, there are also some limitations to using diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. It has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully known. Additionally, its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
将来の方向性
There are several future directions for research on diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research could be to further investigate its potential as a treatment for IBD and other inflammatory diseases. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Additionally, further research could be done to elucidate its mechanism of action and to develop more potent and selective inhibitors of PDE4 and BACE1. This could lead to the development of more effective treatments for these diseases.
Conclusion
In conclusion, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a promising compound that has been studied for its potential therapeutic applications in several areas. Its synthesis method has been described in several scientific papers, and it has been shown to have anti-inflammatory and neuroprotective effects in animal models. Further research is needed to fully understand its mechanism of action and to develop more effective treatments for inflammatory and neurodegenerative diseases.
科学的研究の応用
Diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential therapeutic applications in several areas. One area of research has been its use as a potential treatment for inflammatory bowel disease (IBD). In a study published in the Journal of Medicinal Chemistry, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate was shown to have anti-inflammatory effects in a mouse model of IBD. It was found to reduce inflammation and improve clinical symptoms, suggesting that it may be a promising treatment option for IBD.
Another area of research has been its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. In a study published in the Journal of Neurochemistry, diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate was shown to have neuroprotective effects in a mouse model of Alzheimer's disease. It was found to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This suggests that diethyl 1-(4-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate may be a potential treatment option for this devastating disease.
特性
IUPAC Name |
diethyl 1-[(4-chlorophenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4S/c1-3-27-21(25)17-13-24(12-15-7-9-16(23)10-8-15)14-18(22(26)28-4-2)20(17)19-6-5-11-29-19/h5-11,13-14,20H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPSYGUFZPPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(benzyloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4261204.png)
![4-(3-methyl-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4261208.png)
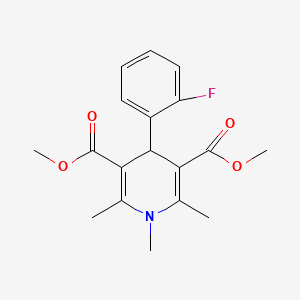

![propyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.0~1,9~.0~2,7~]pentadeca-2,4,6,10,14-pentaene-10-carboxylate](/img/structure/B4261241.png)
![pentyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.0~1,9~.0~2,7~]pentadeca-2,4,6,10,14-pentaene-10-carboxylate](/img/structure/B4261255.png)
![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4261264.png)

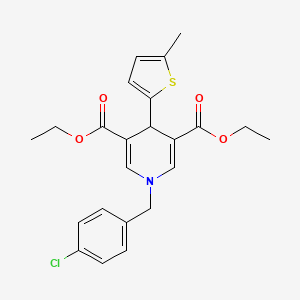
![diethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4261293.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4261296.png)

